

# An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: *p*-nitrobenzyl mesylate

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## Abstract

**p-Nitrobenzyl mesylate** (PNBM) is a versatile reagent widely utilized in organic synthesis and chemical biology. Its utility stems from the electron-withdrawing nature of the p-nitrophenyl group, which activates the benzylic position towards nucleophilic attack, and the excellent leaving group ability of the mesylate moiety. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **p-nitrobenzyl mesylate**, with a focus on experimental details and data-driven insights relevant to researchers in academia and the pharmaceutical industry.

## Chemical and Physical Properties

**p-Nitrobenzyl mesylate** is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>5</sub> S	[1][2]
Molecular Weight	231.23 g/mol	[2][3]
Appearance	White to beige powder/solid	
Melting Point	95-98 °C	
Boiling Point	449.4 ± 28.0 °C (Predicted)	[4]
Solubility	Soluble in DMSO (up to 100 mM); Insoluble in water	[1][2][3]
Stability	Stable for ≥ 4 years when stored at -20°C. Hygroscopic.	[1]
CAS Number	39628-94-9	[1][2]

## Spectroscopic Data

While a dedicated, published spectrum for **p-nitrobenzyl mesylate** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with closely related compounds.

### 2.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The expected <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> would exhibit the following signals:

- Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to the strong electron-withdrawing effect of the nitro group.
- Benzylic Protons: A singlet around δ 5.4 ppm for the two benzylic protons (CH<sub>2</sub>).
- Methyl Protons: A singlet around δ 3.1 ppm for the three protons of the mesyl group (CH<sub>3</sub>).

### 2.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> would show:

- Aromatic Carbons: Four signals in the aromatic region ( $\delta$  124-150 ppm). The carbon bearing the nitro group and the ipso-carbon will be significantly deshielded.
- Benzylic Carbon: A signal around  $\delta$  70 ppm for the benzylic carbon ( $\text{CH}_2$ ).
- Methyl Carbon: A signal around  $\delta$  38 ppm for the methyl carbon of the mesyl group ( $\text{CH}_3$ ).

### 2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

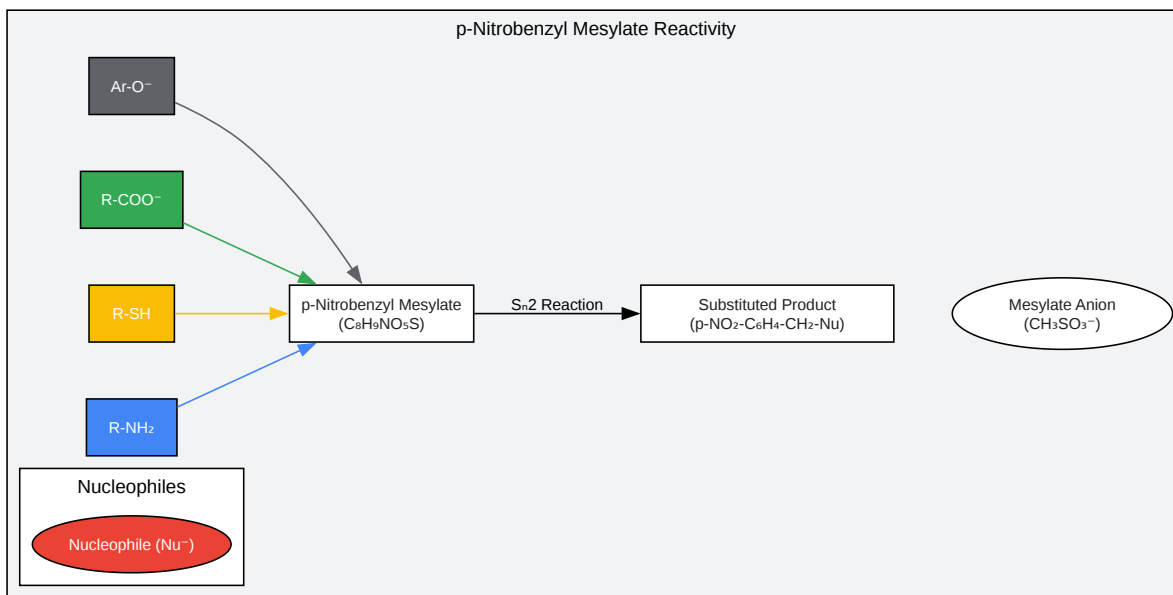
- $\text{NO}_2$  Stretch (asymmetric):  $\sim 1520\text{ cm}^{-1}$
- $\text{NO}_2$  Stretch (symmetric):  $\sim 1350\text{ cm}^{-1}$
- $\text{S=O}$  Stretch (asymmetric):  $\sim 1350\text{ cm}^{-1}$  (may overlap with  $\text{NO}_2$  stretch)
- $\text{S=O}$  Stretch (symmetric):  $\sim 1175\text{ cm}^{-1}$
- C-O Stretch:  $\sim 1000\text{ cm}^{-1}$
- Aromatic C-H Stretch:  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aliphatic C-H Stretch:  $\sim 3000\text{-}2850\text{ cm}^{-1}$

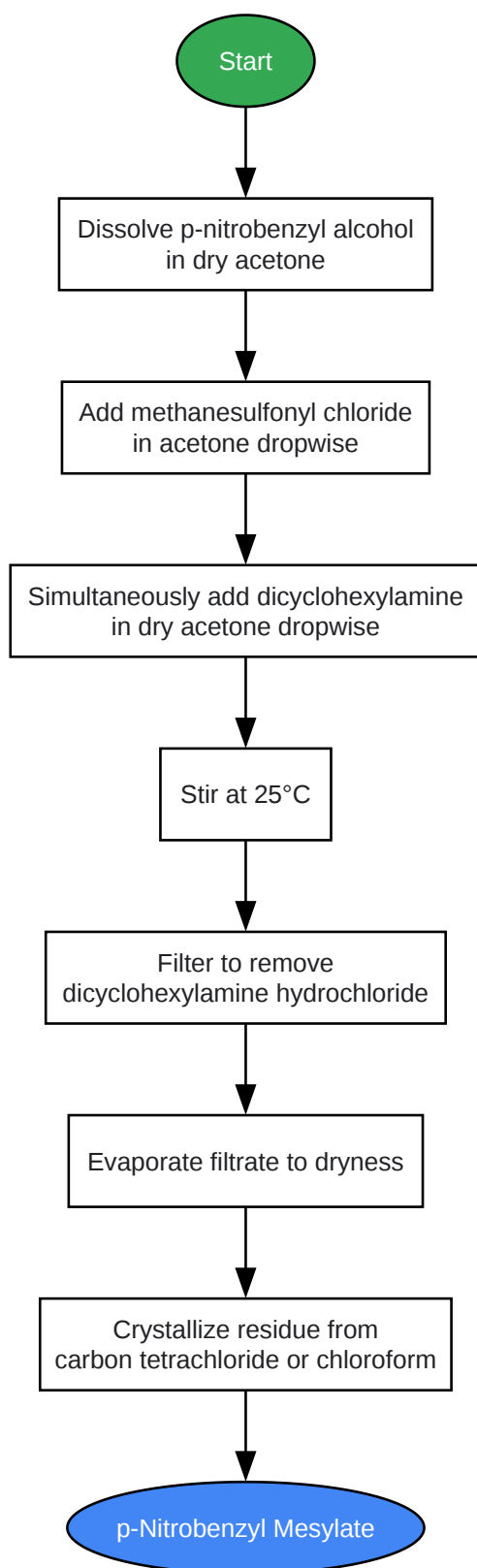
### 2.4. Mass Spectrometry (MS)

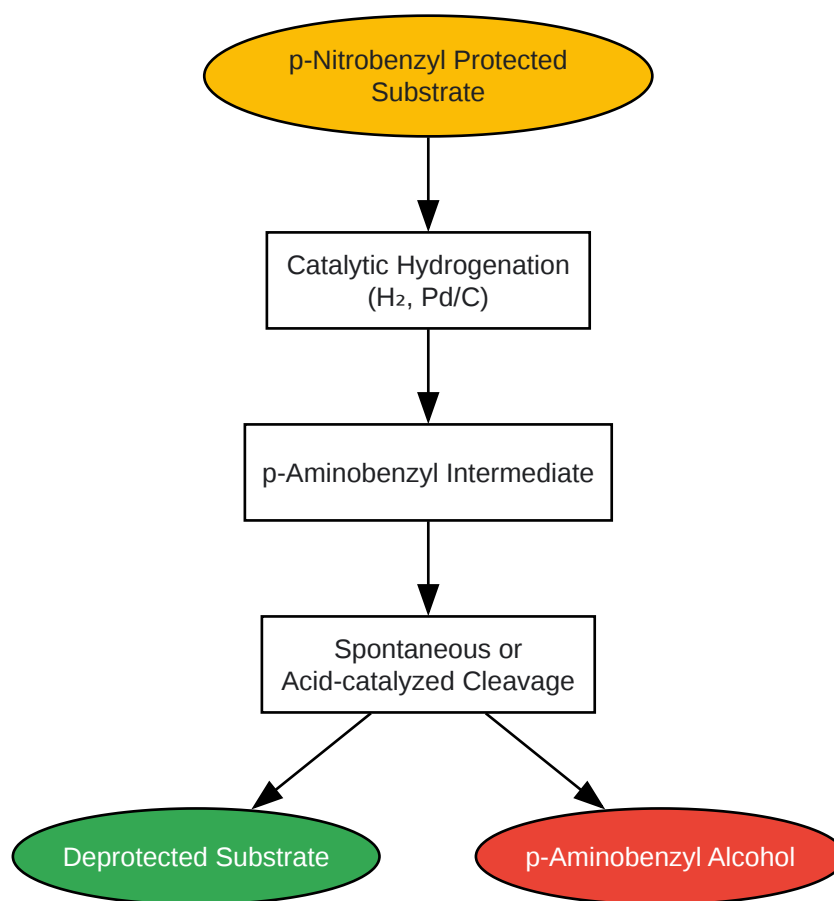
In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 231$  would be expected. Common fragmentation patterns would involve the loss of the mesyl group ( $\text{SO}_2\text{CH}_3$ ), the nitro group ( $\text{NO}_2$ ), and cleavage at the benzylic position.

## Reactivity and Applications

**p-Nitrobenzyl mesylate** is a potent electrophile and its reactivity is dominated by nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. The mesylate is an excellent leaving group, facilitating the substitution process.







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